Aluminum, bromodiethyl-

Description

Contextualization within Organoaluminum Chemistry

Organoaluminum compounds are a class of organometallic compounds that have been a subject of significant interest since the 19th century. numberanalytics.com These compounds are known for their high reactivity, particularly their sensitivity to air and moisture. numberanalytics.com Diethylaluminum bromide is a key example within this class, often existing as a dimer, [(C₂H₅)₂AlBr]₂, where the bromide atoms bridge the two aluminum centers. wikipedia.org This dimeric structure is a common feature among organoaluminum halides. wikipedia.org The aluminum atom in these compounds typically adopts a tetrahedral geometry. wikipedia.org

The synthesis of diethylaluminum bromide can be achieved through several methods, including the redistribution reaction of triethylaluminum (B1256330) with aluminum bromide. uky.edu Another route involves the reaction of ethyl bromide with aluminum. lookchem.com These synthetic pathways highlight the close relationship between diethylaluminum bromide and other fundamental organoaluminum reagents like triethylaluminum. uky.edunobelprize.org

Significance in Modern Chemical Synthesis and Catalysis

The utility of diethylaluminum bromide in modern chemical synthesis is multifaceted. It is recognized as a valuable Lewis acid, a characteristic that drives its application in a variety of organic transformations. wikipedia.orgcymitquimica.comvander-lingen.nl Lewis acids are crucial in catalysis for activating substrates and facilitating bond formation. scispace.com

In the realm of catalysis, diethylaluminum bromide and its chloride analogue, diethylaluminum chloride (DEAC), are integral components of Ziegler-Natta catalyst systems. nama-group.comwikipedia.orgnobelprize.org These catalysts are of paramount importance in the industrial production of polyolefins, such as polyethylene (B3416737) and polypropylene. wikipedia.orgnobelprize.org The role of the organoaluminum compound in these systems is often to act as a co-catalyst, activating the transition metal component. wikipedia.org

Furthermore, diethylaluminum bromide is employed in more specialized catalytic applications. For instance, it has been used in the preparation of Salen aluminum bromide compounds, which are active in the dealkylation of organophosphates. uky.edufigshare.com Chiral aluminum(salalen) bromide complexes, derived from diethylaluminum bromide, have shown promise as catalysts for asymmetric Friedel-Crafts reactions, achieving high enantioselectivity. clockss.org

Beyond catalysis, diethylaluminum bromide serves as a reagent in various organic reactions. It can participate in alkane elimination reactions and can be used to generate other organometallic species. uky.edursc.org Its ability to act as an alkylating agent is also a key feature of its reactivity profile. nama-group.com The compound's versatility makes it a staple in academic research laboratories exploring new synthetic methodologies and catalytic systems. sigmaaldrich.comkashanu.ac.ir

Interactive Data Table: Properties of Diethylaluminum Bromide

| Property | Value |

| CAS Number | 760-19-0 |

| Molecular Formula | C₄H₁₀AlBr |

| Molecular Weight | 165.01 g/mol |

| Appearance | Colorless liquid |

| Canonical SMILES | CC[Al+]CC.[Br-] |

| InChI Key | YNLAOSYQHBDIKW-UHFFFAOYSA-M |

| Vapor Pressure | 28500 mmHg at 25°C |

| Hydrogen Bond Acceptor Count | 1 |

| Hydrogen Bond Donor Count | 0 |

| Rotatable Bond Count | 0 |

| Data sourced from multiple references. lookchem.comnama-group.comsigmaaldrich.com |

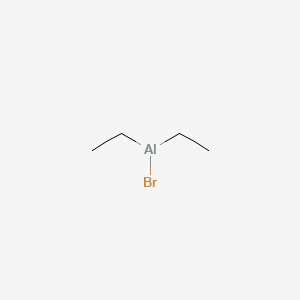

Structure

2D Structure

Properties

CAS No. |

760-19-0 |

|---|---|

Molecular Formula |

C4H10AlB |

Molecular Weight |

165.01 g/mol |

IUPAC Name |

bromo(diethyl)alumane |

InChI |

InChI=1S/2C2H5.Al.BrH/c2*1-2;;/h2*1H2,2H3;;1H/q;;+1;/p-1 |

InChI Key |

JJSGABFIILQOEY-UHFFFAOYSA-M |

SMILES |

CC[Al](CC)Br |

Canonical SMILES |

CC[Al](CC)Br |

Other CAS No. |

760-19-0 |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry

Established Synthetic Pathways for Diethylaluminum Bromide

The primary industrial and laboratory routes to diethylaluminum bromide rely on the reaction of either triethylaluminum (B1256330) with a brominating source or the direct reaction of elemental aluminum with an ethyl halide.

A common method for preparing alkylaluminum halides is the reaction of a trialkylaluminum compound with an appropriate halogenating agent. wikipedia.org In the case of diethylaluminum bromide, this can be achieved through two main approaches: protonolysis with hydrogen bromide or redistribution with aluminum bromide.

The bonds between aluminum and carbon in triethylaluminum are polarized, making the carbon susceptible to protonation by even weak acids. wikipedia.org The reaction with hydrogen bromide (HBr) cleaves an ethyl group from the aluminum center, yielding diethylaluminum bromide and ethane (B1197151) gas. wikipedia.orggoogle.com This reaction is analogous to the well-documented synthesis of diethylaluminum chloride from triethylaluminum and hydrogen chloride (HCl). wikipedia.org

Reaction with Hydrogen Bromide: Al(C₂H₅)₃ + HBr → (C₂H₅)₂AlBr + C₂H₆

Another established pathway is the redistribution reaction (comproportionation) between triethylaluminum (Al(C₂H₅)₃) and aluminum(III) bromide (AlBr₃). uky.eduuky.edu In this process, the ethyl groups and bromide atoms rearrange to form the more stable diethylaluminum bromide. This method is particularly useful for the in situ preparation of the compound for immediate use in subsequent synthetic steps. uky.eduuky.edu

Redistribution Reaction: 2 Al(C₂H₅)₃ + AlBr₃ → 3 (C₂H₅)₂AlBr

The direct reaction of elemental aluminum with an alkyl halide is a foundational method for producing organoaluminum halides. wikipedia.orgsciencemadness.org For diethylaluminum bromide, this involves the reaction of aluminum metal with ethyl bromide (EtBr). sciencemadness.orgthieme-connect.de The reaction is exothermic and typically requires an initiator, such as a small amount of iodine or a previously prepared batch of an alkylaluminum halide, to begin. sciencemadness.orggoogle.com

A significant challenge with this direct synthesis is that it often yields not a single product, but a mixture known as ethylaluminum sesquibromide. sciencemadness.org This mixture is an equilibrium of diethylaluminum bromide ((C₂H₅)₂AlBr) and ethylaluminum dibromide (C₂H₅AlBr₂). sciencemadness.org

To favor the formation of the diethylaluminum halide over the dihalide, a magnesium-aluminum alloy can be used instead of pure aluminum. sciencemadness.orgthieme-connect.de The magnesium assists in the reduction process, leading to a higher yield of the desired dialkyl product. wikipedia.orgsciencemadness.org A laboratory procedure using a 70:30 Al/Mg alloy with ethyl bromide has been reported to produce diethylaluminum bromide in good yield after purification. thieme-connect.de

Table 1: Synthesis of Diethylaluminum Bromide from Al/Mg Alloy and Ethyl Bromide

| Reactant 1 | Reactant 2 | Conditions | Purification | Yield | Reference |

| Mg/Al-alloy (30:70) turnings (107 g) | Ethyl bromide (496 g) | Add EtBr dropwise over 2.5 h, then heat for 1 h at 120–140 °C. | High vacuum distillation, followed by a second distillation at 75 °C/2 torr. | 370 g | thieme-connect.de |

Advanced Synthetic Approaches and Laboratory Preparations

Advanced methods focus on controlling the product distribution and generating the reagent in situ for specific applications, thereby overcoming some of the challenges associated with the established pathways.

Achieving high purity in the synthesis of diethylaluminum bromide requires careful control of reaction conditions and effective purification techniques. thieme-connect.de A primary challenge is the co-formation of ethylaluminum dibromide and the resulting ethylaluminum sesquibromide equilibrium mixture. sciencemadness.orgthieme-connect.de It has been noted that the components of ethylaluminum sesquihalides, the mono- and dihalide species, cannot be separated by simple fractionation. sciencemadness.org

To control the synthesis, one approach is to use a magnesium-aluminum alloy, which stoichiometrically favors the production of the dialkylaluminum halide. wikipedia.orgsciencemadness.org Even with this method, the crude product may still contain impurities. thieme-connect.de Therefore, purification is critical. High-vacuum distillation is a common method for purifying diethylaluminum bromide, separating it from non-volatile byproducts like magnesium bromide. thieme-connect.de However, even after distillation, the final product may contain a small percentage of ethylaluminum dibromide. thieme-connect.de

Ethylaluminum sesquibromide (EASB) is an industrially relevant substance often referred to by the formula (C₂H₅)₃Al₂Br₃. parchem.comchemicalbook.comchemicalbook.comgoogle.com However, this formula represents an equimolar mixture rather than a single discrete compound; it is an equilibrium mixture of diethylaluminum bromide ((C₂H₅)₂AlBr) and ethylaluminum dibromide (C₂H₅AlBr₂). sciencemadness.org This equilibrium arises from the direct reaction of aluminum with ethyl bromide. sciencemadness.org

Ethylaluminum Sesquibromide Equilibrium: 2 Al + 3 C₂H₅Br → (C₂H₅)₂AlBr + C₂H₅AlBr₂ ⇌ (C₂H₅)₃Al₂Br₃

In many synthetic applications, the isolation of pure diethylaluminum bromide is not necessary. Instead, it can be generated in situ for immediate consumption in a subsequent reaction. uky.eduuky.edu A prominent example is the redistribution reaction between triethylaluminum and aluminum(III) bromide in a suitable solvent like toluene. uky.eduuky.edu This approach provides a freshly prepared, reactive solution of diethylaluminum bromide, bypassing the need for purification and storage of the reactive compound. uky.eduuky.edu This method has been utilized in the synthesis of Salen aluminum bromide compounds, where the diethylaluminum bromide is prepared and immediately reacted with a Salen ligand. uky.eduuky.edu

Applications in Advanced Organic Synthesis

Role as an Alkylating and Brominating Reagent

Bromodiethylaluminum is recognized for its dual functionality as both an ethylating (alkylating) and a brominating agent, depending on the substrate and reaction conditions.

As an alkylating agent , it is employed in the synthesis of various organometallic compounds and organic molecules. It can effectively transfer an ethyl group to other metals or organic substrates. For instance, it is used in the production of organotin compounds and certain organophosphorus derivatives. nama-group.com Furthermore, its utility extends to the alkylation of aromatic amines, where it serves as a catalyst to introduce alkyl groups onto the aromatic ring in the presence of an olefin. google.comgoogle.com

As a brominating agent , its role is more nuanced. In the context of dealkylating organophosphate esters, the compound acts as a source of bromide. The reaction mechanism involves the nucleophilic attack of the bromide, originating from the aluminum reagent, onto the alkyl carbon of the phosphate (B84403) ester, leading to the formation of an alkyl bromide and cleavage of the C-O bond. uky.edunih.gov This transfer of the bromide atom to the phosphate's alkyl group is a key step in the dealkylation process, effectively showcasing its function as a targeted brominating reagent for this specific transformation.

Dealkylation Reactions of Organophosphorus Compounds

A significant application of bromodiethylaluminum and its derivatives is the dealkylation of stable organophosphorus compounds, particularly phosphate esters, which are often resistant to cleavage. researchgate.net This reactivity is crucial for the decomposition of chemical warfare agents and pesticides. researchgate.net

Stoichiometric Dealkylation Mechanisms of Phosphate Esters

Salen-supported aluminum bromide compounds, which are synthesized directly from bromodiethylaluminum, are highly effective in the stoichiometric dealkylation of organophosphates. uky.edunih.gov The reaction proceeds through the cleavage of the carbon-oxygen bond of the ester, rather than the phosphorus-oxygen bond. uky.edunih.gov

The proposed mechanism involves the following steps:

The Lewis acidic aluminum center of the Salen-Al-Br complex coordinates to the phosphoryl oxygen of the phosphate ester. This coordination polarizes the phosphate group, activating it for nucleophilic attack.

The bromide ligand on the aluminum center then acts as a nucleophile, attacking the α-carbon of the phosphate's alkyl group.

This nucleophilic attack results in the displacement of the aluminum-bound phosphate moiety and the formation of an alkyl bromide, thus completing the dealkylation. uky.eduuky.edu

This process leads to the formation of robust and hydrolytically stable aluminum phosphate products with a stable Al-O-P linkage. researchgate.netresearchgate.net The reaction is effective for a range of organophosphates.

Table 1: Stoichiometric Dealkylation of Organophosphates with Salen(tBu)AlBr

| Phosphate Substrate | % Dealkylation | Product | Reference |

|---|---|---|---|

| Trimethyl phosphate | 100% | [salen(tBu)AlOP(O)(OMe)2]n | uky.eduresearchgate.net |

| Triethyl phosphate | 100% | [salen(tBu)AlOP(O)(OEt)2]n | researchgate.net |

| Triisopropyl phosphate | 100% | [salpen(tBu)AlOP(O)(OiPr)2]2 | researchgate.net |

Catalytic Aspects of Phosphate Ester Cleavage

While the Salen-aluminum bromide complexes react stoichiometrically with organophosphates, they can also function catalytically. Research has demonstrated that these compounds can act as catalysts for the dealkylation of trimethyl phosphate when a stoichiometric amount of a stronger dealkylating agent, such as boron tribromide, is added to the system. uky.edunih.gov In this catalytic cycle, the Salen-aluminum compound facilitates the transfer of the halide from the boron reagent to the phosphate ester, being regenerated in the process to continue the cycle. This approach combines the high reactivity of boron halides with the structural control offered by the aluminum chelate.

Influence of Halide Ligands on Reactivity in Dealkylation

The nature of the halide ligand attached to the aluminum center significantly influences the reactivity of the complex in dealkylation reactions. The bromide ligand in bromodiethylaluminum and its Salen-supported derivatives confers higher reactivity compared to its chloride counterpart.

This enhanced reactivity is attributed to the difference in the aluminum-halide bond strengths. The Al-Br bond (bond energy: ~430 kJ/mol) is significantly weaker than the Al-Cl bond (bond energy: ~511 kJ/mol). researchgate.net This weaker bond means that the bromide is a more labile ligand, facilitating its dissociation from the aluminum center and its subsequent nucleophilic attack on the phosphate ester's alkyl group. researchgate.net Consequently, Salen-aluminum bromide derivatives more readily form cationic intermediates, which broadens their synthetic applicability compared to the analogous chloride complexes. uky.eduresearchgate.netresearchgate.net

Formation of Organoaluminum Complexes and Derivatives

Bromodiethylaluminum is a key starting material for synthesizing more elaborate and functionally diverse organoaluminum complexes, particularly those supported by chelating ligands.

Synthesis of Salen-Supported Aluminum Bromide Compounds via Alkane Elimination

A robust and widely used method for preparing Salen-supported aluminum bromide compounds is the alkane elimination reaction between bromodiethylaluminum and a Salen-type ligand (SalenH₂). uky.edunih.gov In this reaction, the two acidic protons of the Salen ligand's hydroxyl groups react with the ethyl groups of bromodiethylaluminum. This results in the elimination of two equivalents of ethane (B1197151) gas and the formation of a stable, five-coordinate Salen-aluminum bromide complex in high yield. uky.eduresearchgate.net The reaction is typically carried out under reflux in a suitable solvent like toluene. uky.edu

This synthetic route has been used to prepare a variety of Salen-Al-Br derivatives, which are valuable as reagents for dealkylation and as catalysts. uky.eduresearchgate.net

Table 2: Synthesis of Salen-Aluminum Bromide Complexes via Alkane Elimination

| Product Name | Ligand | Yield | Melting Point (°C) | 27Al NMR (δ, ppm) | Reference |

|---|---|---|---|---|---|

| salen(tBu)AlBr | salen(tBu)H₂ | 73.8% | 330-332 (dec) | 38 | uky.edu |

| salpen(tBu)AlBr | salpen(tBu)H₂ | - | 238-240 (dec) | 36 | uky.edu |

Cation Formation and Ligand Exchange in Aluminum Complexes

The chemistry of bromodiethylaluminum (Et₂AlBr) is characterized by its ability to engage in cation formation and ligand exchange reactions, which are pivotal for its utility in synthesis. The aluminum center in Et₂AlBr is a Lewis acid, readily forming adducts and participating in reactions that lead to cationic species.

Research has demonstrated that five-coordinate aluminum bromide compounds can be synthesized through the alkane elimination reaction between Salen(tBu)H₂ type ligands and bromodiethylaluminum. uky.edu In these complexes, the bromide group is susceptible to displacement by other ligands. For instance, the interaction with strong Lewis bases like triphenylphosphine (B44618) oxide (Ph₃PO) or triphenyl phosphate ((PhO)₃PO) can displace the bromide ligand to form six-coordinate cationic aluminum compounds, such as [salen(tBu)Al(Ph₃PO)₂]Br. uky.edu This transformation underscores a fundamental aspect of bromodiethylaluminum's reactivity: the generation of a cationic aluminum center through ligand exchange.

The general mechanism for ligand exchange in such organoaluminum complexes can be described by a continuum between associative and dissociative pathways. In an associative (A) mechanism, the incoming ligand first forms a bond with the aluminum center, creating a higher-coordinate intermediate before the original ligand departs. Conversely, a dissociative (D) mechanism involves the departure of the original ligand to form a lower-coordinate intermediate, which is then attacked by the incoming ligand. The specific pathway is influenced by factors such as the steric bulk of the ligands and the reaction conditions.

The formation of these cationic aluminum species is crucial as it enhances the Lewis acidity of the aluminum center, making it a more effective activator for various organic transformations.

Table 1: Cation Formation from Salen Aluminum Bromide Derivatives

| Initial Complex | Reactant Ligand | Resulting Cationic Complex | Reference |

|---|---|---|---|

| salen(tBu)AlBr | Triphenylphosphine oxide (Ph₃PO) | [salen(tBu)Al(Ph₃PO)₂]Br | uky.edu |

| salpen(tBu)AlBr | Triphenylphosphine oxide (Ph₃PO) | [salpen(tBu)Al(Ph₃PO)₂]Br | uky.edu |

| salophen(tBu)AlBr | Triphenylphosphine oxide (Ph₃PO) | [salophen(tBu)Al(Ph₃PO)₂]Br | uky.edu |

| salophen(tBu)AlBr | Triphenyl phosphate ((PhO)₃PO) | [salophen(tBu)Al{(PhO)₃PO}₂]Br | uky.edu |

Interaction with Phosphine (B1218219) Ligands and Formation of Nickel Complexes

The interaction of bromodiethylaluminum with phosphine ligands and nickel precursors is a key area of its application, particularly in catalysis. Phosphines are versatile L-type ligands that stabilize metal centers and modulate their catalytic activity through their electronic and steric properties. wikipedia.org

A direct application of bromodiethylaluminum is in the synthesis of nickel hydride complexes. For example, the reaction of Ni(acac)₂ (nickel acetylacetonate) and triphenylphosphine (PPh₃) with Et₂AlBr has been shown to produce the nickel hydride complex (Ph₃P)₃Ni(H)Br. acs.org This reaction demonstrates the role of Et₂AlBr in facilitating the formation of catalytically relevant nickel species. The interaction likely involves the reduction of the Ni(II) center and the incorporation of a hydride ligand, a process where the organoaluminum reagent is essential.

Furthermore, while much of the literature focuses on diethylaluminum chloride (Et₂AlCl), the principles can be extended to understand the role of Et₂AlBr. Diethylaluminum halides are commonly used as co-catalysts in nickel-catalyzed ethylene (B1197577) polymerization and oligomerization reactions. researchgate.netnih.govrsc.orgresearchgate.net In these systems, the aluminum compound activates the nickel-phosphine pre-catalyst. The proposed mechanism involves the alkylation of the nickel center by the ethyl group from the aluminum reagent and abstraction of a halide, generating a cationic, active nickel species. The phosphine ligands remain coordinated to the nickel, influencing the selectivity and activity of the catalyst. researchgate.net

The reaction between a nickel(II) bromide complex bearing α-diimine ligands and a co-catalyst like Et₂AlCl or, by extension, Et₂AlBr, leads to an active catalyst for ethylene oligomerization. researchgate.net The organoaluminum compound plays a crucial role in the formation of the active catalytic center.

Table 2: Synthesis of Nickel Complexes involving Diethylaluminum Halides

| Nickel Precursor | Aluminum Reagent | Additional Ligands | Product | Application | Reference |

|---|---|---|---|---|---|

| EtNi(PPh₃)(acac) | Et₂AlBr | - | (Ph₃P)₃Ni(H)Br | Synthesis of Nickel Hydride Complexes | acs.org |

| Ni(acac)₂ | Et₂AlBr | PPh₃ | (Ph₃P)₃Ni(H)Br and (Ph₃P)₂NiBr₂ | Synthesis of Nickel Hydride Complexes | |

| 8-(1-aryliminoethylidene)quinaldine-NiBr₂ | Et₂AlCl | - | Active Ethylene Oligomerization Catalyst | Catalysis | researchgate.net |

| 2-(1-(2-benzhydrylnaphthylimino)ethyl)pyridylnickel halides | Et₂AlCl | - | Active Ethylene Polymerization Catalyst | Catalysis | nih.gov |

Diethylaluminum Bromide As a Catalytic Species

Co-catalyst in Ziegler-Natta Polymerization Systems

In the synthesis of polyolefins, Ziegler-Natta catalysts are a dominant technology, typically comprising a transition metal compound and an organoaluminum co-catalyst. wikipedia.orglibretexts.org Diethylaluminum bromide is among the organoaluminum compounds, such as triethylaluminum (B1256330) and diethylaluminum chloride, used to activate and modify these catalyst systems. google.comgoogle.gm The primary roles of the organoaluminum component include the reduction of the transition metal species (e.g., Titanium) to a lower oxidation state, alkylation of the transition metal center to create active sites, and scavenging impurities from the reaction medium. ru.nlresearchgate.net

Diethylaluminum bromide has been utilized as a co-catalyst in the polymerization of various simple olefins.

Ethylene (B1197577): Catalytic systems composed of diethylaluminum chloride combined with other metal chlorides have been shown to polymerize ethylene even without traditional transition metal compounds, suggesting that the Al-C bonds can act as polymerization centers. rsc.org In studies involving nickel-based catalysts for ethylene polymerization, various alkyl-aluminum reagents, including diethylaluminum chloride and methylaluminoxane (B55162) (MAO), are often assessed to find the most suitable co-catalyst. nih.govacs.org For instance, nickel dibromide complexes activated with co-catalysts like diethylaluminum chloride (Et2AlCl) have been used to produce ultra-high molecular weight polyethylene (B3416737) (UHMWPE). mdpi.com

Propylene (B89431): Diethylaluminum bromide is cited as a potential organoaluminum co-catalyst for propylene polymerization alongside compounds like diethylaluminum chloride and ethylaluminum sesquichloride. google.comgoogleapis.comuc.edu The choice of co-catalyst can influence catalyst activity and the properties of the resulting polypropylene. google.com In some systems, the addition of electron donors is used to control the stereoregularity of the polymer. researchgate.net

Butadiene: Cationic polymerization of butadiene can be achieved using catalytic systems based on organoaluminum halides. rcsi.science For example, systems using diethylaluminum chloride in combination with tertiary alkyl halides are effective for producing soluble butadiene polymers at industrially relevant temperatures. rcsi.scienceresearchgate.net The reaction of Ni(acac)2PPh3 with diethylaluminum bromide has been shown to yield nickel-hydrido and nickel-dihalido species that can influence polymerization outcomes. researchgate.net

The following table summarizes the role of diethylaluminum bromide and related organoaluminum compounds in the polymerization of different olefins.

Diethylaluminum bromide and its chloride analogue are active in copolymerization reactions. For instance, they have been used as co-catalysts with chromium acetylacetonate (B107027) for the kinetic study of styrene (B11656) polymerization. researchgate.net In the creation of block copolymers, Ziegler-type catalysts, which can include diethylaluminum monochloride, are employed to copolymerize styrene with 1-olefins like ethylene, producing materials with alternating blocks of isotactic polystyrene and atactic ethylene/styrene heteropolymer. google.com The development of half-titanocene complexes, often activated by methylaluminoxane (MAO), has been a key area of research for creating ethylene/styrene copolymers with high and random styrene incorporation. mdpi.com

The activation of Ziegler-Natta pre-catalysts is a fundamental role of alkylaluminum compounds like diethylaluminum bromide. ru.nl This process involves the reduction of the transition metal, typically Ti(IV) on a magnesium chloride support, to generate catalytically active Ti(III) sites. ru.nlresearchgate.net This activation creates the Ti-C bonds that are essential for initiating the polymerization chain. wikipedia.org

Furthermore, diethylaluminum bromide can modify the catalyst system, influencing the molecular weight distribution (MWD) of the resulting polymer. Research using 27Al NMR has shown that diethylaluminum bromide (AlEt2Br) can broaden the MWD of low molecular weight polymers and lead to the production of high molecular weight polymers. ru.nl This effect is distinct from that of diethylaluminum chloride (AlEt2Cl) and suggests that the nature of the halide on the aluminum co-catalyst directly impacts the behavior of the active sites. ru.nl

The results of polymerization are highly dependent on the specific components of the catalytic system and the reaction conditions. The choice of co-catalyst is a critical parameter. In studies comparing various alkyl-aluminum activators for nickel-based ethylene polymerization catalysts, performance often varies significantly. acs.orgrsc.org For example, in one study, the catalytic performance of co-catalysts decreased in the order: methylaluminoxane (MAO) > ethylaluminum sesquichloride (EASC) > modified methylaluminoxane (MMAO) > dimethylaluminum chloride > diethylaluminum chloride. acs.org

The molar ratio of the aluminum co-catalyst to the transition metal (e.g., Al/Ni or Al/Ti) is another crucial factor that affects catalytic activity and polymer properties. researchgate.netnih.govacs.org Other reaction parameters, including temperature, pressure, and reaction time, also significantly influence the molecular weights and distributions of the polymers obtained. acs.org

Applications in Alpha-Olefin Oligomerization

Diethylaluminum bromide is also employed as a promoter or co-catalyst in the oligomerization of alpha-olefins, a process that produces shorter-chain olefins rather than long polymer chains. google.com These shorter olefins, such as 1-hexene (B165129) and 1-butene, are valuable intermediates in the chemical industry. google.comresearchgate.net

In some processes, diethylaluminum bromide is listed as a suitable organoaluminum promoter alongside compounds like diethylaluminum chloride and ethylaluminum sesquichloride, which are used with a supported aluminum chloride catalyst. google.com It can also be a component in catalyst systems for producing α-olefin oligomers from ethylene, often in combination with chromium compounds and other additives. google.com Nickel-based catalysts, activated by co-catalysts such as diethylaluminum chloride, are also effective for the selective oligomerization of ethylene, with product selectivity (e.g., for C4 or C6 fractions) being tunable by adjusting the reaction conditions. researchgate.net

The following table shows examples of catalytic systems for alpha-olefin oligomerization involving diethylaluminum bromide and related compounds.

Emerging Catalytic Systems

Beyond traditional Ziegler-Natta chemistry, diethylaluminum bromide and its chloride counterpart are components of emerging catalytic systems, particularly for cationic polymerization. The cationic polymerization of isoprene (B109036) using an alkyl halide/Et2AlCl initiating system has been studied extensively. tandfonline.comtandfonline.com Research has shown that using tertiary alkyl halides like tert-butyl bromide in conjunction with Et2AlCl allows for the synthesis of fully soluble, solid thermoplastic polymers with reduced unsaturation and high glass transition temperatures. tandfonline.comtandfonline.com The nature of the alkyl halide, the ratio of components, and the polymerization temperature have a dramatic effect on the properties of the synthesized polymers. tandfonline.comtandfonline.com

In other novel applications, a single-center aluminum(III) complex, synthesized from diethylaluminum chloride, has been used as a catalyst for the cycloaddition of carbon dioxide to styrene oxide. rsc.org The catalytic activity was enhanced by the addition of tetrabutylammonium (B224687) bromide (TBAB) as a co-catalyst, demonstrating the potential for creating binary catalyst systems for CO2 utilization. rsc.org

Table of Mentioned Compounds

Transition Metal-Free Catalysis in Alkene Polymerization

The development of transition-metal-free polymerization methods is a growing area of interest due to the potential for producing polymers with novel properties and avoiding residual metal contamination. While the direct initiation of alkene polymerization by diethylaluminum bromide alone is not a widely established method, its role in cationic polymerization systems is noteworthy.

Research into the cationic polymerization of isoprene using a tert-butyl bromide/Et₂AlCl system has demonstrated the synthesis of soluble thermoplastic polymers. tandfonline.combsu.by While this specific example uses the chloride analogue, it provides a basis for investigating the parallel reactivity of diethylaluminum bromide. The polarity of the aluminum-halogen bond is a critical factor, with the Al-Br bond having different characteristics compared to the Al-Cl bond, which could translate to differences in initiation efficiency and polymer characteristics.

Further investigation is required to fully elucidate the specific role and effectiveness of diethylaluminum bromide as a component in transition-metal-free alkene polymerization systems. The table below summarizes the components of a related cationic polymerization system.

| Initiating System Component | Function |

| Alkyl Halide (e.g., tert-butyl bromide) | Initiator |

| Diethylaluminum Halide | Co-initiator / Lewis Acid |

Cooperative Catalysis Mechanisms Involving Boron-Nickel Units

Cooperative catalysis, where two or more distinct catalytic species work in concert to achieve a transformation that is not possible with either component alone, is a powerful strategy in polymer synthesis. The combination of nickel catalysts with Lewis acids, such as boranes, has been shown to significantly influence polymerization activity and polymer properties. acs.org

In the context of nickel-catalyzed ethylene polymerization, salicylaldiminato nickel complexes, when activated by a Lewis acid like tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), have demonstrated high activity. acs.org The Lewis acid is thought to interact with the nickel complex, increasing its electrophilicity and thereby enhancing its catalytic performance. While direct evidence for the specific use of diethylaluminum bromide in a cooperative boron-nickel system for alkene polymerization is not extensively documented in the provided search results, its function as a Lewis acid makes it a plausible candidate for such a role.

The general mechanism for such cooperative systems involves the Lewis acid abstracting a ligand from the nickel pre-catalyst to generate a more active cationic nickel species. Diethylaluminum bromide, similar to other aluminum alkyl halides, can function in this capacity. The choice of the aluminum compound can influence the equilibrium of this activation step and the stability of the resulting active species.

Studies on aryliminopyridyl-nickel bromide precatalysts have explored the use of various alkylaluminum reagents as co-catalysts for ethylene polymerization, including diethylaluminum chloride. nih.gov These systems highlight the critical role of the aluminum co-catalyst in activating the nickel pre-catalyst. The interaction between the Lewis acidic aluminum center and the nickel complex is fundamental to the generation of the active polymerization catalyst.

The following table outlines the key components and their proposed functions in a hypothetical cooperative catalytic system involving a nickel pre-catalyst and a Lewis acid, a role that could potentially be filled by diethylaluminum bromide.

| Component | Proposed Function |

| Nickel Pre-catalyst | Source of the active polymerization center |

| Borane (e.g., B(C₆F₅)₃) | Lewis acid for activation |

| Diethylaluminum Bromide | Potential Lewis acid co-catalyst or scavenger |

Further research is necessary to specifically delineate the cooperative catalytic mechanisms involving diethylaluminum bromide in conjunction with boron-nickel units for alkene polymerization and to compare its efficacy against other more commonly used aluminum alkyls.

Mechanistic Elucidation and Theoretical Investigations

Reaction Mechanism Studies in Organic Transformations (e.g., Dealkylation)

Bromodiethylaluminum is recognized for its role as a Lewis acid, which governs its reactivity in a variety of organic transformations, including the cleavage of ether and ester linkages, a process often involving dealkylation.

The dealkylation of ethers by Lewis acids like bromodiethylaluminum is mechanistically analogous to ether cleavage by strong protic acids (e.g., HBr, HI). The reaction is initiated by the coordination of the Lewis acidic aluminum center to the ether oxygen. This coordination polarizes the C–O bond, making the alkyl group susceptible to nucleophilic attack. The mechanism can proceed via an Sₙ1 or Sₙ2 pathway, depending on the structure of the ether. wikipedia.orglibretexts.orgpressbooks.publibretexts.org

Sₙ2 Mechanism: For ethers with primary or secondary alkyl groups, the cleavage typically follows a bimolecular Sₙ2 pathway. pressbooks.publibretexts.org After the formation of the Et₂AlBr-ether adduct, a nucleophile, which can be the bromide ion from another molecule of bromodiethylaluminum or from an additive, attacks the less sterically hindered carbon atom of the C–O bond. This concerted step results in the displacement of the dialkylaluminum alkoxide and the formation of an alkyl bromide.

Sₙ1 Mechanism: In the case of ethers with tertiary, benzylic, or allylic groups, the mechanism often shifts towards a unimolecular Sₙ1 pathway. pressbooks.publibretexts.org The coordination of Et₂AlBr to the ether oxygen facilitates the departure of the leaving group, forming a stable carbocation intermediate. This carbocation is then captured by a nucleophile to yield the final alkylated product.

A similar Lewis acid-promoted mechanism is operative in the dealkylation of phosphate (B84403) esters. Studies on related five-coordinate salen-aluminum bromide complexes have demonstrated their ability to dealkylate organophosphates by cleaving the ester C–O bond. libretexts.orguky.edu The reaction is initiated by the coordination of the aluminum center to the phosphoryl oxygen, which activates the phosphate ester for subsequent C-O bond cleavage.

Furthermore, the Lewis acidity of diethylaluminum halides is exploited in other organic reactions. For instance, diethylaluminum chloride, a close analog of Et₂AlBr, has been shown to mediate intramolecular [2+2] cycloaddition reactions of allene-ene systems. epa.gov In these reactions, the Lewis acid activates the allene (B1206475) functionality, generating a more electrophilic center that is then attacked by the intramolecular ene component.

Investigation of Catalytic Pathways in Polymerization and Oligomerization

Organoaluminum compounds, including bromodiethylaluminum, are crucial components of Ziegler-Natta catalyst systems used for the polymerization and oligomerization of olefins. wikipedia.orgscienceinfo.comlibretexts.org They act as cocatalysts, activating the primary transition metal catalyst (e.g., titanium or vanadium compounds) and participating in the catalytic cycle.

The generally accepted mechanism for Ziegler-Natta polymerization is the Cossee-Arlman mechanism . libretexts.org This mechanism involves the following key steps:

Activation: The organoaluminum cocatalyst, such as Et₂AlBr, alkylates the transition metal center, replacing a halide ligand with an ethyl group and creating a vacant coordination site. scienceinfo.comlibretexts.orgacs.org

Coordination: An olefin monomer coordinates to the vacant site on the transition metal.

Insertion: The coordinated olefin inserts into the metal-alkyl (or metal-polymer chain) bond, extending the polymer chain. wikipedia.org This migratory insertion step regenerates the vacant site, allowing for the coordination of the next monomer.

Chain Transfer and Termination: The polymer chain growth can be terminated or transferred through various pathways, including β-hydride elimination or chain transfer to the monomer or the aluminum cocatalyst. rsc.org

The nature of the organoaluminum cocatalyst, including the halide ligand, significantly influences the catalyst's activity, stereoselectivity, and the properties of the resulting polymer. For example, in the polymerization of 1,3-butadiene, the use of diethylaluminum chloride as a cocatalyst was found to reduce the stereoselectivity of the catalyst system. mit.edu Similarly, studies on 1-octene (B94956) polymerization with an oxovanadium(IV) precatalyst showed that the use of Et₂AlBr as an activator could lead to the aggregation and reduction of active sites due to its polar nature. nih.gov This suggests that the Lewis acidity and the nature of the halide in Et₂AlX compounds play a critical role in the formation and stability of the active catalytic species.

In the context of olefin oligomerization , which produces short-chain polymers, the mechanism can deviate from the simple chain insertion model. While the Cossee-Arlman mechanism can explain the formation of a statistical distribution of oligomers, more selective processes, such as the trimerization of ethylene (B1197577) to 1-hexene (B165129), are often explained by a metallacyclic mechanism . acs.org This pathway involves the oxidative coupling of two olefin molecules at the metal center to form a metallacyclopentane intermediate. Subsequent insertion of another olefin molecule and reductive elimination leads to the selective formation of the oligomer. The role of bromodiethylaluminum in these systems is still primarily as a cocatalyst that initiates the formation of the active metal-alkyl species.

The table below summarizes the effect of different organoaluminum cocatalysts on the polymerization of ethylene, highlighting the influence of the alkyl and halide groups on the catalytic activity and polymer properties.

| Precatalyst | Co-catalyst | Activity (10⁶ g of PE (mol of Ni)⁻¹ h⁻¹) | Molecular Weight (Mw, kg mol⁻¹) | Melting Temp. (Tm, °C) | Reference |

|---|---|---|---|---|---|

| Ni1 | MAO | 7.93 | 1.58 | 85.4 | acs.org |

| Ni1 | EASC | 5.89 | 1.45 | 80.1 | acs.org |

| Ni1 | MMAO | 5.12 | 1.52 | 82.6 | acs.org |

| Ni1 | Me₂AlCl | 4.31 | 1.39 | 75.3 | acs.org |

| Ni1 | Et₂AlCl | 3.55 | 1.31 | 71.2 | acs.org |

Table: Comparison of different alkyl-aluminum co-catalysts in ethylene polymerization with an aryliminopyridyl-nickel bromide precatalyst (Ni1). Data sourced from acs.org. MAO = methylaluminoxane (B55162), EASC = ethylaluminum sesquichloride, MMAO = modified methylaluminoxane.

Computational and Spectroscopic Approaches to Bonding and Reactivity

Computational and spectroscopic techniques are indispensable tools for elucidating the structure, bonding, and reactivity of organometallic compounds like bromodiethylaluminum.

Computational Studies (Density Functional Theory):

Density Functional Theory (DFT) has emerged as a powerful method for investigating the electronic structure and reaction mechanisms of complex chemical systems. scielo.org.mxacs.orgarxiv.org For bromodiethylaluminum, DFT calculations can provide valuable insights into:

Molecular Geometry: Optimization of the molecular geometry can predict bond lengths, bond angles, and the dimeric structure that is common for organoaluminum halides. researchgate.netscm.comtandfonline.com These calculations help in understanding the steric and electronic environment around the aluminum center.

Reaction Pathways: DFT can be used to map the potential energy surface of reactions involving Et₂AlBr. schrodinger.com By calculating the energies of reactants, transition states, and products, researchers can determine the most favorable reaction mechanism, such as the Sₙ1 versus Sₙ2 pathway in dealkylation reactions.

Spectroscopic Properties: Theoretical calculations can predict spectroscopic data, such as IR vibrational frequencies and NMR chemical shifts. mdpi.comresearchgate.nettanta.edu.eg Comparing these calculated spectra with experimental data serves as a crucial validation of the computed structures and electronic properties.

Spectroscopic Characterization:

Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are primary experimental methods for characterizing bromodiethylaluminum and its reaction intermediates.

Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational frequencies of chemical bonds. mit.eduecust.edu.cnlibretexts.orgbmrb.io For Et₂AlBr, characteristic absorption bands can be assigned to different vibrational modes, providing structural information. The positions of these bands are sensitive to the bonding environment. For instance, the Al-C and Al-Br stretching frequencies can provide information about the strength and nature of these bonds. The table below lists typical IR absorption ranges for relevant functional groups.

| Functional Group | Absorption Range (cm⁻¹) | Intensity | Reference |

|---|---|---|---|

| C-H (Alkane) | 2850–2960 | Medium to Strong | bmrb.io |

| C-O (Ether) | 1050–1150 | Strong | bmrb.io |

| C-Br | 500–600 | Strong | bmrb.io |

Table: Characteristic IR absorption frequencies for bonds relevant to reactions involving bromodiethylaluminum. Data sourced from bmrb.io.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for determining the connectivity and three-dimensional structure of molecules in solution.

¹H and ¹³C NMR: These techniques provide information about the hydrogen and carbon environments in the ethyl groups of Et₂AlBr. Chemical shifts and coupling constants can reveal details about the structure and dynamics of the compound, including the existence of monomer-dimer equilibria in solution.

²⁷Al NMR: Aluminum-27 NMR is particularly useful for studying organoaluminum compounds. The chemical shift and the line width of the ²⁷Al signal are sensitive to the coordination number and the symmetry of the aluminum center. uky.edu For example, a study on salen-aluminum bromide complexes reported ²⁷Al NMR chemical shifts that were indicative of five-coordinate aluminum species. uky.edu Another study reported the ²⁷Al–¹³C coupling constants for dimethylaluminum bromide and diethylaluminum chloride dimers, which were obtained through the analysis of ¹³C NMR spectra.

The integration of these computational and spectroscopic methods provides a comprehensive understanding of the mechanistic intricacies of bromodiethylaluminum, from its fundamental bonding characteristics to its complex role in catalysis.

Structural Characterization of Diethylaluminum Bromide and Its Derivatives

Spectroscopic Techniques for Structural Analysis

Spectroscopy is a cornerstone for understanding the molecular framework, bonding, and solution dynamics of diethylaluminum bromide and its progeny. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are routinely employed to provide detailed structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²⁷Al, ³¹P)

NMR spectroscopy is a powerful tool for characterizing organoaluminum compounds. While the quadrupolar nature of the ²⁷Al nucleus (I=5/2) can lead to broad signals, the chemical shifts and coupling constants provide invaluable data on the coordination environment of the aluminum center. aip.orgaip.org

For the diethylaluminum bromide dimer itself, studies have focused on determining the ²⁷Al–¹³C coupling constants through line shape analyses of the broadened ¹³C NMR signals over a range of temperatures. aip.orgaip.org This analysis is crucial for understanding the electron-deficient bonding within the Al-C-Al bridge of the dimer. aip.org

More detailed NMR data is available for derivatives formed from the reaction of diethylaluminum bromide, particularly with Salen-type ligands. uky.edufigshare.comuky.edunih.gov The alkane elimination reaction between diethylaluminum bromide and N,N'-bis(salicylidene)amine (SalenH₂) ligands yields five-coordinate Salen aluminum bromide compounds. uky.edufigshare.com These compounds and their subsequent derivatives have been extensively characterized by multinuclear NMR. uky.eduuky.edu

For example, three Salen aluminum bromide compounds—salen(tBu)AlBr (1), salpen(tBu)AlBr (2), and salophen(tBu)AlBr (3)—were prepared from diethylaluminum bromide and characterized. uky.edu The ¹H and ¹³C NMR spectra confirm the structure of the coordinated Salen ligand, while the ²⁷Al NMR shows a single, broad peak characteristic of five-coordinate aluminum. uky.eduresearchgate.net The chemical shifts for these bromide compounds are typically found upfield compared to their chloride analogs, a consequence of the lower electronegativity of bromine causing increased shielding at the aluminum nucleus. researchgate.net

The reactivity of these Salen aluminum bromides allows for the formation of derivatives that can be studied by ³¹P NMR. The bromide group can be displaced by phosphorus-containing species like triphenylphosphine (B44618) oxide or triorganophosphates. uky.eduuky.edu For instance, the reaction between salen(tBu)AlBr and trimethyl phosphate (B84403) leads to a dealkylation reaction, forming a complex trimetallic aluminophosphate cation that was characterized, in part, by ³¹P NMR. uky.edunih.gov

| Compound | ¹H NMR (δ, ppm, CDCl₃) | ¹³C NMR (δ, ppm, CDCl₃) | ²⁷Al NMR (δ, ppm, CDCl₃) | Ref. |

| salen(tBu)AlBr (1) | 1.33 (s, 18H), 1.57 (s, 18H), 3.97 (m, 4H), 7.08 (d, 2H), 7.60 (d, 2H), 8.40 (s, 2H) | 29.7, 31.3, 34.0, 35.5, 54.5, 118.2, 127.3, 131.6, 139.1, 141.3, 162.7, 170.4 | 38 | uky.edu |

| salpen(tBu)AlBr (2) | 1.30 (s, 18H), 1.50 (s, 18H), 2.23 (m, 2H), 3.85 (m, 4H), 7.07 (d, 2H), 7.56 (d, 2H), 8.29 (s, 2H) | 27.2, 29.7, 31.3, 33.9, 35.4, 55.1, 118.1, 127.2, 131.4, 138.9, 141.0, 162.5, 172.0 | 36 | uky.edu |

Infrared (IR) Spectroscopy

IR spectroscopy provides key information on the functional groups present in a molecule. For organoaluminum halides, the low-frequency region of the spectrum is particularly important as it contains the stretching vibrations of the aluminum-halogen bonds. In organoaluminum bromide compounds, the Al-Br stretching vibrations have been observed at approximately 238 cm⁻¹ and 158 cm⁻¹. asianpubs.org

For the more complex Salen aluminum bromide derivatives, IR spectroscopy confirms the coordination of the ligand. Characteristic bands for salen(tBu)AlBr (1) include absorptions at 2962, 2905, 2866, and 1648 cm⁻¹, corresponding to C-H and C=N stretching vibrations of the ligand framework. uky.edu The characterization of derivatives formed by the reaction of these Salen aluminum bromides with other reagents, such as organophosphates, also relies on IR spectroscopy to confirm the formation of new bonds, like P-O linkages. uky.edu

Electron Spin Resonance (ESR) Studies

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique specific to species with unpaired electrons (paramagnetic species). rsc.org Diethylaluminum bromide itself is a diamagnetic compound and therefore ESR-inactive. However, ESR can be used to study its paramagnetic derivatives or radical species formed in reactions it participates in. nih.govnih.gov

While direct ESR studies on diethylaluminum bromide are not widely reported, the technique has been applied to related organoaluminum systems. For example, ESR has been used to study paramagnetic species in Ziegler-type catalyst systems, which can involve reactions of diethylaluminum chloride (a close analog of the bromide). Furthermore, ESR studies have been conducted on paramagnetic aluminum species such as the pyridinium (B92312) complex of aluminum dichloride (AlCl₂), confirming its radical nature. epa.gov The technique is also used to characterize stable radical-anionic aluminum complexes formed with redox-active ligands. researchgate.net These studies demonstrate the utility of ESR in probing the electronic structure and identity of paramagnetic aluminum centers, a role it could play in investigating radical-mediated reactions involving diethylaluminum bromide. rsc.org

Crystallographic Analysis of Derived Compounds (e.g., Salen Aluminum Bromide Compounds, Aluminophosphinates)

The reaction of diethylaluminum bromide with Salen-type ligands produces crystalline materials suitable for X-ray analysis. uky.edufigshare.comnih.gov These studies reveal that the resulting Salen aluminum bromide compounds feature a five-coordinate aluminum center. uky.eduresearchgate.net The geometry around the aluminum is typically distorted, falling between a square pyramid and a trigonal bipyramid. researchgate.net The specific geometry is influenced by the flexibility of the Salen ligand's backbone. researchgate.net The Al-Br bond length in these structures is typically in the range of 2.35–2.38 Å. researchgate.net

A particularly noteworthy application of diethylaluminum bromide is in the synthesis of novel aluminophosphinates and aluminophosphates. uky.edunih.gov A dealkylation reaction between Salen aluminum bromide compounds and organophosphate esters has been used to prepare new aluminum-phosphorus-containing compounds. uky.edunih.gov For example, the reaction of salen(tBu)AlBr with diphenylphosphinic acid yields the monomeric aluminum phosphinate salen(tBu)AlOP(O)Ph₂, which was characterized by X-ray diffraction. uky.edu In another case, reaction with trimethyl phosphate produced a complex cationic trimer, [(MeOH)Alsalen(tBu){OMePO₂(O)}Alsalen(tBu){OMePO₂(O)}Alsalen(tBu)]Br, whose structure was also confirmed crystallographically. uky.edu This demonstrates the utility of diethylaluminum bromide derivatives as synthons for complex inorganic heterocycles and polymers.

| Compound | Crystal System | Space Group | Key Bond Lengths (Å) | Key Bond Angles (°) | Ref. |

| salen(tBu)AlBr (1) | Monoclinic | P2₁/n | Al-Br: 2.376(1), Al-O: 1.831(2)-1.835(2), Al-N: 2.015(3)-2.025(3) | O(1)-Al-O(2): 89.2(1), N(1)-Al-N(2): 82.1(1), Br-Al-N(1): 96.9(1) | uky.eduresearchgate.net |

| salpen(tBu)AlBr (2) | Monoclinic | P2₁/c | Al-Br: 2.352(1), Al-O: 1.831(2)-1.834(2), Al-N: 2.008(2)-2.019(2) | O(1)-Al-O(2): 91.0(1), N(1)-Al-N(2): 87.2(1), Br-Al-O(1): 119.8(1) | uky.eduresearchgate.net |

| salen(tBu)AlOP(O)Ph₂ | Monoclinic | P2₁/c | Al-O(ligand): 1.80-1.81, Al-O(phosphinate): ~1.87 | (Distorted Octahedral with MeOH) | uky.edunih.gov |

Historical Development and Future Research Directions

Historical Significance within Ziegler's Organoaluminum Chemistry

The development of organoaluminum chemistry is intrinsically linked to the pioneering work of Karl Ziegler, whose research in the 1950s revolutionized polymer science. libretexts.orguomustansiriyah.edu.iq Ziegler's discovery that combinations of transition metal compounds and organoaluminum compounds could effectively polymerize olefins at low pressures led to the development of Ziegler-Natta catalysts, a discovery for which he was a co-recipient of the 1963 Nobel Prize in Chemistry. geeksforgeeks.orgfiveable.me

Within this context, organoaluminum compounds, including triethylaluminum (B1256330) and various ethylaluminum halides, were crucial as co-catalysts. libretexts.orgfiveable.me While diethylaluminum chloride is a frequently cited component in these catalyst systems, the specific role and historical significance of bromodiethylaluminum are not as extensively documented in the available literature. libretexts.orggeeksforgeeks.org The general mechanism involves the activation of the transition metal center by the organoaluminum compound, facilitating the coordination and subsequent insertion of monomer units to form the polymer chain. uomustansiriyah.edu.iqfiveable.me It can be inferred that bromodiethylaluminum would participate in a similar fashion, with the bromine ligand potentially influencing the catalyst's activity and stereoselectivity, though specific studies detailing these effects are scarce.

Contemporary Research Frontiers and Potential Academic Applications

Current research explicitly detailing the applications of bromodiethylaluminum is limited. However, its inclusion in chemical databases and safety protocols indicates its availability for use in academic and industrial research. jeffco.usfinalsite.netguidechem.com One specific, albeit older, piece of research from a 1967 "Consolidated Translation Survey" points to the study of "Phenetole and Anisole Complexes of Triethylaluminum and Bromodiethylaluminum". dtic.mil This suggests that, like other organoaluminum compounds, bromodiethylaluminum can act as a Lewis acid, forming complexes with Lewis bases such as ethers. This property is fundamental to its role in catalysis and its potential use in various organic synthesis reactions.

While broad contemporary research frontiers for bromodiethylaluminum are not well-defined in the public domain, its structural and electronic similarity to diethylaluminum chloride suggests potential applications in areas where the chloride analogue is used. These could include:

Lewis Acid Catalysis: Acting as a Lewis acid to promote a variety of organic transformations.

Precursor for other Organoaluminum Compounds: Serving as a starting material for the synthesis of other functionalized organoaluminum reagents.

Component in Modified Ziegler-Natta Catalysts: Investigating the effect of the bromide ligand on polymerization outcomes.

The compound is listed as a water-reactive substance, a characteristic of many organoaluminum compounds. jeffco.usguidechem.com

Methodological Advancements in Diethylaluminum Bromide Research

Specific methodological advancements for the study of bromodiethylaluminum are not detailed in the available literature. However, the progress in analytical techniques for organometallic compounds in general is applicable to its characterization. Modern structural analysis methods provide powerful tools for elucidating the molecular structure and bonding of such compounds. epfl.chceitec.eunih.gov

Key analytical techniques that would be employed in contemporary research on bromodiethylaluminum include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ²⁷Al NMR would be crucial for characterizing the structure and purity of the compound and its complexes.

X-ray Crystallography: Single-crystal X-ray diffraction would provide definitive information on the solid-state structure, including bond lengths and angles, and whether it exists as a monomer or a halogen-bridged dimer, which is common for organoaluminum halides.

Mass Spectrometry: To determine the molecular weight and fragmentation patterns.

Infrared (IR) and Raman Spectroscopy: To probe the vibrational modes of the molecule, particularly the Al-C and Al-Br bonds.

These techniques would allow for a detailed understanding of the compound's structure-reactivity relationships, paving the way for its potential application in synthesis and catalysis.

Chemical Properties of Bromodiethylaluminum

| Property | Value |

| Chemical Formula | C₄H₁₀AlBr |

| CAS Number | 760-19-0 |

| Molecular Weight | 165.02 g/mol |

| Appearance | Not specified in results |

| Reactivity | Water-reactive |

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for Aluminum, bromodiethyl- to ensure high yield and purity?

- Methodological Answer : Synthesis typically involves alkylation of aluminum with bromoethane under anhydrous conditions. Key parameters include temperature control (0–5°C to prevent side reactions), stoichiometric ratios (Al:BrEt₂ = 1:3), and inert atmosphere (argon/glovebox) to avoid hydrolysis . Characterization via (δ ~120 ppm for Al-Et bonds) and X-ray diffraction confirms structure. Use SciFinder to review protocols from primary literature, prioritizing recent studies with reproducibility notes .

Q. Which spectroscopic techniques are most reliable for characterizing Aluminum, bromodiethyl-?

- Methodological Answer : Combine and to monitor ligand environment and aluminum coordination. FT-IR identifies Al-Br stretches (~400–500 cm⁻¹). For crystalline samples, single-crystal XRD resolves bond lengths and angles, critical for reactivity studies. Cross-reference data with the Cambridge Structural Database to validate metrics .

Q. How do I address safety concerns when handling Aluminum, bromodiethyl- in the lab?

- Methodological Answer : Use strict inert-atmosphere techniques (Schlenk line/glovebox) due to pyrophoric and moisture-sensitive properties. Consult Safety Data Sheets (SDS) via ChemSpider or PubChem. Design experiments with secondary containment and emergency quenching protocols (e.g., slow addition to dry isopropanol) .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the reactivity of Aluminum, bromodiethyl- in organoaluminum reactions?

- Methodological Answer : Model reaction pathways (e.g., ligand exchange, alkylation) using Gaussian or ORCA software. Optimize geometries at the B3LYP/6-31G(d) level and calculate Gibbs free energy barriers. Validate with experimental kinetics (e.g., stopped-flow UV-Vis for fast reactions). Recent studies combining DFT and in situ Raman spectroscopy resolve intermediates in Al-Et bond activation .

Q. What strategies reconcile contradictory data on Aluminum, bromodiethyl-’s catalytic activity in cross-coupling reactions?

- Methodological Answer : Conduct a meta-analysis of literature (Web of Science/Scopus) to identify variables like solvent polarity, co-catalysts, or substrate scope. Reproduce key studies under standardized conditions, using high-purity reagents. Apply statistical tools (ANOVA, PCA) to isolate confounding factors. For example, trace moisture may explain discrepancies in yields .

Q. How do steric and electronic effects influence the stability of Aluminum, bromodiethyl- derivatives?

- Methodological Answer : Synthesize analogs with substituted ligands (e.g., bulkier R-groups) and compare thermal decomposition profiles via TGA-DSC. Electrochemical methods (cyclic voltammetry) quantify Lewis acidity. Correlate findings with computational NBO analysis to map charge distribution .

Q. What experimental designs minimize bias in studying Aluminum, bromodiethyl-’s environmental degradation pathways?

- Methodological Answer : Use a quasi-experimental design with control groups (e.g., inert vs. humid conditions). Employ isotopic labeling (-Et groups) and LC-MS to track degradation products. Blind data analysis and peer validation reduce observer bias. Reference the EU’s FAIR data guidelines for interoperable reporting .

Methodological Resources

- Literature Review : Prioritize peer-reviewed journals (e.g., Nanomaterials ) and specialized encyclopedias for background .

- Data Reproducibility : Document protocols using platforms like Zenodo; include raw spectra and computational input files .

- Collaborative Tools : Leverage ChemRxiv for preprints and GitHub for code sharing in DFT studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.